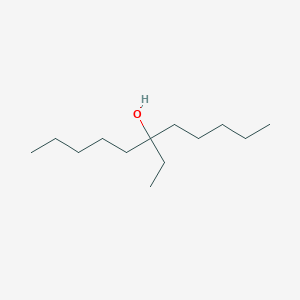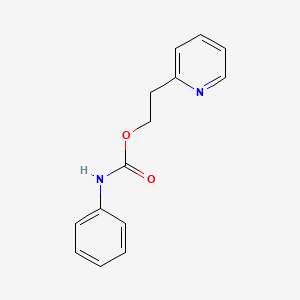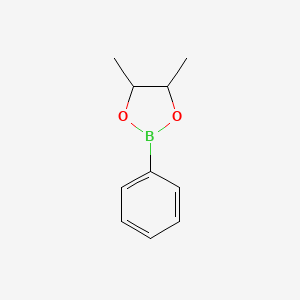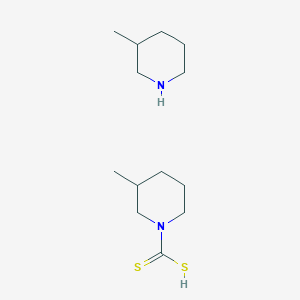
3-Methylpiperidine;3-methylpiperidine-1-carbodithioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylpiperidine;3-methylpiperidine-1-carbodithioic acid is a chemical compound with the molecular formula C6H13NS2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its unique structure, which includes a methyl group attached to the third carbon of the piperidine ring and a carbodithioic acid group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpiperidine;3-methylpiperidine-1-carbodithioic acid typically involves the reaction of 3-methylpiperidine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3-Methylpiperidine} + \text{Carbon disulfide} + \text{Sodium hydroxide} \rightarrow \text{3-Methylpiperidine-1-carbodithioic acid} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylpiperidine;3-methylpiperidine-1-carbodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbodithioic acid group to a thiol group.
Substitution: The methyl group and the carbodithioic acid group can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
3-Methylpiperidine;3-methylpiperidine-1-carbodithioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Methylpiperidine;3-methylpiperidine-1-carbodithioic acid involves its interaction with various molecular targets. The carbodithioic acid group can form strong bonds with metal ions, making it useful in chelation therapy. Additionally, the compound can interact with enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A basic six-membered heterocyclic amine.
3-Methylpiperidine: Similar structure but lacks the carbodithioic acid group.
1-Methylpiperidine-3-carboxylic acid: Contains a carboxylic acid group instead of a carbodithioic acid group.
Uniqueness
3-Methylpiperidine;3-methylpiperidine-1-carbodithioic acid is unique due to the presence of both a methyl group and a carbodithioic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
6275-91-8 |
|---|---|
Formule moléculaire |
C13H26N2S2 |
Poids moléculaire |
274.5 g/mol |
Nom IUPAC |
3-methylpiperidine;3-methylpiperidine-1-carbodithioic acid |
InChI |
InChI=1S/C7H13NS2.C6H13N/c1-6-3-2-4-8(5-6)7(9)10;1-6-3-2-4-7-5-6/h6H,2-5H2,1H3,(H,9,10);6-7H,2-5H2,1H3 |
Clé InChI |
XBGKQBJDURWTJK-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCNC1.CC1CCCN(C1)C(=S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



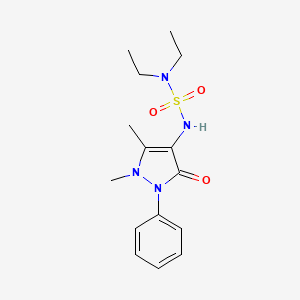
![Benzenesulfonic acid, 4-[[(4-aminophenyl)sulfonyl]amino]-, sodium salt](/img/structure/B14725776.png)
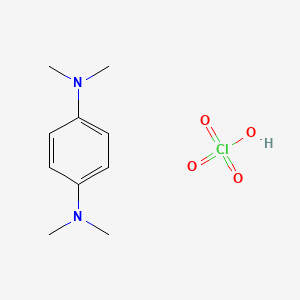
![N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide](/img/structure/B14725784.png)
![2-Oxabicyclo[3.2.0]hepta-3,6-diene](/img/structure/B14725790.png)
